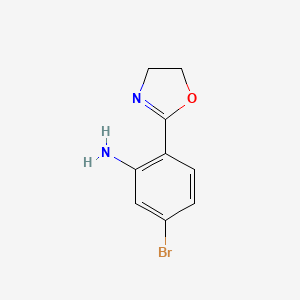

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Description

Properties

IUPAC Name |

5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFTVPYNAIZYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline typically involves the following steps:

Oxazole Formation: The formation of the oxazole ring can be accomplished by reacting the brominated aniline with appropriate reagents such as glyoxal and ammonia or other nitrogen sources under cyclization conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 5-position of the aniline ring undergoes nucleophilic substitution under specific conditions:

The oxazoline ring’s electron-donating effect activates the aromatic ring toward nucleophilic displacement, particularly in polar aprotic solvents.

Oxazoline Ring Reactivity

The 4,5-dihydro-1,3-oxazol-2-yl group participates in ring-opening and functionalization:

Acid-Catalyzed Ring Opening

In acidic media (e.g., H₂SO₄), the oxazoline ring opens to form intermediate iminium species, which can react with nucleophiles (e.g., water, alcohols) to yield diamines or ester derivatives . This reactivity is critical in synthesizing polyfunctional intermediates for pharmaceuticals.

Cycloaddition Reactions

The oxazoline’s strained ring participates in [3+2] cycloadditions with nitriles or alkynes under gold(I) catalysis, forming fused heterocycles (e.g., oxazole-pyridine hybrids) . For example:

Electrophilic Substitution on the Aromatic Ring

Despite bromine’s electron-withdrawing effect, the oxazoline’s electron donation allows limited electrophilic substitution:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to -NH₂ | 5-Bromo-3-nitro derivative |

| Sulfonation | SO₃, H₂SO₄ | Ortho to -NH₂ | Sulfonic acid derivatives |

Regioselectivity is governed by the interplay between the -NH₂ group’s directing effect and steric hindrance from the oxazoline .

Condensation and Cyclization Reactions

The primary amine group enables condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, which can cyclize into benzoxazoles under oxidative conditions .

-

Heterocycle Synthesis : Condensation with β-ketoesters yields quinoline derivatives via Friedländer annulation .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazoline ring to a secondary amine while retaining the bromine substituent. This pathway is useful for generating saturated amine intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline exhibit antimicrobial properties. Studies have shown that modifications of this compound can enhance its efficacy against various bacterial strains. For instance, compounds with oxazole moieties have been linked to increased activity against resistant strains of bacteria, making them candidates for new antibiotic formulations .

2. Anticancer Properties

Several studies suggest that this compound may have anticancer potential. The oxazole ring system is known for its ability to interact with biological targets involved in cancer progression. Research has demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines, indicating a pathway for developing novel anticancer agents .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective effects. Its structural characteristics allow it to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further research is needed to elucidate the mechanisms involved .

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxazole groups enhances charge transport properties, which is crucial for the efficiency of these devices .

2. Polymer Chemistry

In polymer synthesis, this compound can serve as a building block for creating functional polymers with specific properties. Its reactivity allows for the development of copolymers that exhibit tailored mechanical and thermal characteristics, making them suitable for various industrial applications .

Data Table of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuronal cell lines showed that the compound could reduce oxidative stress markers associated with neurodegeneration. These findings suggest a potential therapeutic role in neuroprotection and warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring can interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Bromine Substitution: The target compound’s bromine increases molecular weight and lipophilicity compared to non-halogenated analogs like 2-(4,4-dimethyl-oxazolin-2-yl)aniline (MW: 190.25) . Bromine also provides a site for cross-coupling reactions, unlike alkyl-substituted oxazolines .

- Oxazoline vs. Other Heterocycles : The oxazoline ring offers chelating properties for catalysis , while benzimidazole (CAS: 519042-70-7) or triazolylsulfanyl groups introduce distinct electronic and steric profiles .

Stability and Reactivity

- Hydrolysis : Oxazoline rings are prone to hydrolysis. For instance, 3-(2-butyl-5-chloro-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (a hydrolysis product of a similar compound) forms during biotransformation . Bromine may slow hydrolysis compared to electron-donating substituents.

- Crystallography : Derivatives like N-{2-[(4S)-4-tert-butyl-oxazolin-2-yl]phenyl}-5,6-diphenyl-triazin-3-amine form stable crystals, critical for structural characterization .

Electronic and Steric Effects

| Compound | Electronic Effects | Steric Effects |

|---|---|---|

| 5-Bromo-2-(oxazolin-2-yl)aniline | Strong electron-withdrawing (Br) | Moderate (oxazoline ring) |

| 2-(4,4-Dimethyl-oxazolin-2-yl)aniline | Electron-donating (methyl groups) | High (dimethyl substitution) |

| 2-[(4S)-4-tert-Butyl-oxazolin-2-yl]aniline | Electron-neutral (tert-butyl) | Very high (bulky tert-butyl) |

Biological Activity

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzene ring and an oxazole ring fused to an aniline structure. Its molecular formula is with a molecular weight of approximately 241.09 g/mol . The unique combination of bromine and oxazole moieties contributes to its biological activity.

Target Interactions

Similar compounds have been shown to interact with various biological targets through non-covalent interactions, influencing their functions. The presence of the oxazole ring suggests potential interactions with enzymes and receptors involved in metabolic pathways .

Biochemical Pathways

Research indicates that compounds with related structures can affect multiple biochemical pathways, leading to a range of biological activities such as:

Antibacterial and Antifungal Activity

This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness with minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli . Its antifungal activity is also notable, particularly against Candida albicans.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| E. coli | 156.47 |

| Candida albicans | 16.69 |

Antitumor Activity

Studies have indicated that this compound may possess antitumor properties, particularly in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays revealed that it acts in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage, which are markers of apoptosis .

Study on Anticancer Properties

In a recent study focusing on the synthesis and biological evaluation of similar compounds, derivatives exhibited cytotoxic activity against various cancer cell lines. Notably, compounds derived from oxazole structures showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin . Such findings underscore the potential of this compound as a lead compound in cancer therapy.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound alongside other brominated derivatives. The results highlighted its superior activity against several bacterial strains compared to non-brominated counterparts, suggesting that the bromine substituent enhances its bioactivity .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline, and what are common optimization strategies?

The synthesis typically involves reacting 2-aminobenzonitrile derivatives with chiral amino alcohols (e.g., S-phenylglycinol) under reflux conditions. For example, 2-aminobenzonitrile is treated with S-phenylglycinol in a solvent like toluene or dioxane under argon, followed by reflux for 24 hours. The crude product is purified via flash column chromatography (silica gel, CH₂Cl₂/hexane gradient) to isolate the oxazoline-aniline derivative . Optimization strategies include adjusting stoichiometric ratios (e.g., 1.5 equivalents of amino alcohol) and employing inert atmospheres to minimize oxidation byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at position 5, oxazoline at position 2).

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 257.03 for C₉H₈BrN₂O).

- IR spectroscopy : To identify N–H stretching (~3378 cm⁻¹) and oxazoline C=N/C–O bonds (~1600–1223 cm⁻¹) .

Prioritize resolving aromatic proton splitting patterns and ensuring the absence of unreacted nitrile groups (~2200 cm⁻¹ in IR).

Q. What computational tools are recommended for predicting collision cross-sections or molecular interactions?

Software like Gaussian or ORCA can model collision cross-sections using density functional theory (DFT). For molecular interactions, molecular docking tools (AutoDock Vina) and π-π stacking analysis (Mercury Software) are recommended. Experimental validation via X-ray crystallography (e.g., SHELXL refinement) is critical to resolve discrepancies between computational predictions and observed geometries .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Contradictions (e.g., bond-length deviations or disorder in oxazoline rings) are addressed using:

- SHELXL refinement : Iterative least-squares cycles with anisotropic displacement parameters for heavy atoms (e.g., bromine).

- Hydrogen-bonding analysis : Intramolecular N–H···N/O interactions stabilize planar conformations (e.g., N7–H7···N15 in triazine-oxazoline hybrids) .

- π-π stacking metrics : Centroid-to-centroid distances (3.23–3.75 Å) and dihedral angles (<30°) between aromatic systems validate packing models .

Q. What role does the oxazoline moiety play in asymmetric catalysis, and how can ligand design be optimized?

The oxazoline ring acts as a chiral ligand, coordinating to metals (e.g., Cu²⁺) in enantioselective reactions like nitroaldol condensations. Optimization strategies include:

- Electron-withdrawing substituents : Introducing fluorine or bromine enhances Lewis acidity at the metal center.

- Steric tuning : Bulky groups (e.g., tert-butyl at C4 of oxazoline) improve enantioselectivity by restricting substrate approach .

Comparative studies show 1,2,4-triazine-oxazoline hybrids (e.g., 5a-5d) outperform pyridine-oxazoline ligands (4a-4h) due to stronger metal-chelation properties .

Q. How do solvent and temperature affect reaction outcomes in palladium-catalyzed cross-coupling involving this compound?

In Pd-mediated aminations (e.g., coupling with triazines):

- Solvent polarity : Dioxane enhances reaction rates vs. toluene due to better Pd₂(dba)₃ solubility.

- Temperature : Optimal yields (78–85%) occur at 80–100°C; higher temperatures risk ligand decomposition.

- Base selection : K₂CO₃ (10 mmol) outperforms Cs₂CO₃ in minimizing side reactions .

Methodological Considerations

Q. What are best practices for resolving low ee (enantiomeric excess) in catalytic applications?

- Chiral HPLC : Use Chiralcel OD-H columns with isopropanol/hexane gradients to quantify ee .

- Ligand screening : Test electron-deficient variants (e.g., 4-F-substituted oxazolines) to enhance stereochemical control .

- Reaction monitoring : In situ IR tracks nitroaldol intermediate formation to optimize reaction time .

Q. How can synthetic impurities (e.g., unreacted nitriles) be minimized during oxazoline formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.